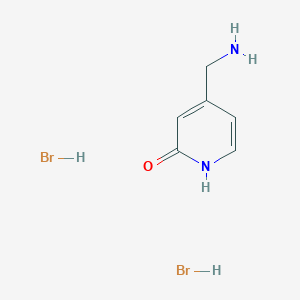
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 4-(Aminomethyl)pyridin-2-ol dihydrobromide is1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H . This code can be used to generate a 2D or 3D structure of the molecule using appropriate software. Physical And Chemical Properties Analysis
4-(Aminomethyl)pyridin-2-ol dihydrobromide is a powder at room temperature . It has a melting point of 264-265°C . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
Effects on Demyelinated Axons, Synapses, and Muscle Tension
Research by Smith, Felts, and John (2000) has demonstrated that 4-amino-pyridine (4-AP), a potassium channel-blocking agent, improves symptoms in some patients with multiple sclerosis. However, its beneficial effects are attributed not only to the restoration of conduction to demyelinated axons but also to the potentiation of synaptic transmission and an increase in skeletal muscle twitch tension, suggesting applications beyond demyelination issues (Smith, Felts, & John, 2000).
Synthesis of Pyridine-based Ligands
Vermonden et al. (2003) synthesized four different 4-functionalized pyridine-based ligands with potential as terdentate ligands for metal ions, highlighting their use in coordination chemistry and materials science (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Organic-Inorganic Perovskites
Li, Zheng, Lin, and Lin (2007) demonstrated the synthesis of different dimensional lead bromide frameworks using aminomethyl pyridine derivatives, showing potential applications in optoelectronics and solar cells (Li, Zheng, Lin, & Lin, 2007).
Corrosion Inhibition
Research by Ansari, Quraishi, and Singh (2015) on pyridine derivatives as corrosion inhibitors for N80 steel in HCl solution illustrates the application of these compounds in materials science and engineering (Ansari, Quraishi, & Singh, 2015).
Antimicrobial Activity and Molecular Docking Studies
Elangovan, Sowrirajan, Manoj, and Kumar (2021) synthesized and characterized a novel pyridine derivative, evaluating its antimicrobial activity and molecular docking studies. This study highlights the utility of pyridine derivatives in drug discovery and pharmaceutical chemistry (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKRKAZDYQRCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridin-2-ol dihydrobromide | |
CAS RN |
1235439-27-6 | |
| Record name | 4-(aminomethyl)pyridin-2-ol dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520303.png)
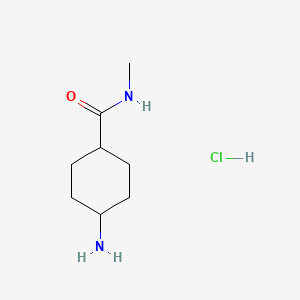
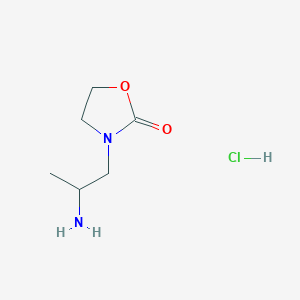
![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)


![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)


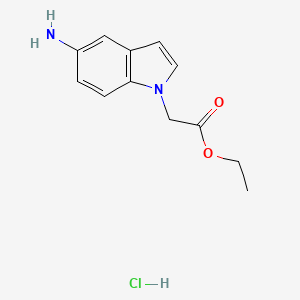
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)
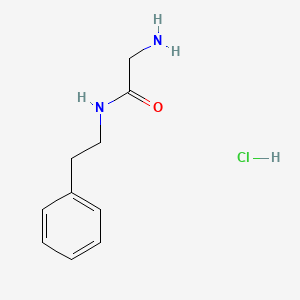
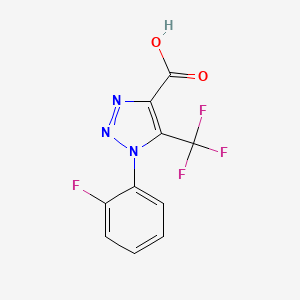
amine](/img/structure/B1520324.png)